molecular formula C8H9NO2S B10777123 (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol

(2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol

Katalognummer: B10777123
Molekulargewicht: 183.23 g/mol
InChI-Schlüssel: DVFUKUONLVBBEH-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol is a chiral compound that belongs to the class of benzoxathiin derivatives This compound is characterized by its unique structure, which includes a benzene ring fused with an oxathiin ring, and an amino group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol typically involves the formation of the benzoxathiin ring system followed by the introduction of the amino group. One common method involves the cyclization of a suitable precursor, such as a 2-hydroxybenzylamine derivative, with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for the purification of the final product, such as recrystallization or chromatography, to ensure the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides, with solvents such as dimethylformamide or toluene.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,4R)-2-amino-4H-1,3-benzoxathiin-4-ol: This is a diastereomer of the compound, differing in the configuration at the fourth position.

    Benzoxathiin derivatives: Other derivatives of benzoxathiin, such as those with different substituents on the benzene ring, are also similar in structure.

Uniqueness

(2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol is unique due to its specific chiral configuration, which can result in distinct biological activities and chemical reactivity compared to its diastereomers and other benzoxathiin derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C8H9NO2S

Molekulargewicht

183.23 g/mol

IUPAC-Name

(2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol

InChI

InChI=1S/C8H9NO2S/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4,7-8,10H,9H2/t7-,8-/m0/s1

InChI-Schlüssel

DVFUKUONLVBBEH-YUMQZZPRSA-N

Isomerische SMILES

C1=CC=C2C(=C1)[C@H](S[C@H](O2)N)O

Kanonische SMILES

C1=CC=C2C(=C1)C(SC(O2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.